N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

PI3K inhibition quinoxaline sulfonamide kinase selectivity

N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 881563-73-1) is a synthetic quinoxaline-core sulfonamide belonging to the N-(3-substituted-quinoxalin-2-yl)-benzenesulfonamide structural class. The quinoxaline-2-sulfonamide scaffold is a recognized pharmacophore for phosphatidylinositol 3-kinase (PI3K) inhibition.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 881563-73-1
Cat. No. B3006097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide
CAS881563-73-1
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N4O3S/c1-2-26-14-8-13-20-18-19(22-17-12-7-6-11-16(17)21-18)23-27(24,25)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21)(H,22,23)
InChIKeyFOVJJGORIMCNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide: Procurement-Ready Identity for Targeted PI3K Pathway Research


N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 881563-73-1) is a synthetic quinoxaline-core sulfonamide belonging to the N-(3-substituted-quinoxalin-2-yl)-benzenesulfonamide structural class [1]. The quinoxaline-2-sulfonamide scaffold is a recognized pharmacophore for phosphatidylinositol 3-kinase (PI3K) inhibition [2]. This specific derivative bears a flexible 3-ethoxypropylamino side chain at the quinoxaline 3-position, distinguishing it from commonly referenced anilino or benzothiadiazolyl analogs. The compound is commercially available at research-grade purity (typically ≥95%) for in vitro screening , but published direct comparative quantitative data for this exact CAS number against structural analogs remain absent from accessible peer-reviewed literature and patent repositories as of the search date.

Why Generic Replacement of N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide with Other Quinoxaline Sulfonamides Is Not Warranted Without Comparative Data


Within the quinoxaline-2-benzenesulfonamide family, PI3K isoform selectivity, cellular potency, and off-target profiles are exquisitely sensitive to the nature of the 3-amino substituent [1]. The patent literature demonstrates that varying the 3-position group from aryl (e.g., phenylamino) to heteroaryl (e.g., benzothiadiazolyl) produces divergent activity landscapes [2]. However, no published head-to-head study has benchmarked the 3-ethoxypropylamino variant against its anilino or alkoxyaryl counterparts in the same assay. Consequently, any assumption that this compound behaves identically to better-characterized analogs is scientifically unsupported. Users requiring strict batch-to-batch reproducibility in an ongoing SAR campaign must treat the compound as a distinct, uncharacterized entity until corroborative data emerge.

Quantitative Differentiation Evidence for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide: A Gap Analysis


Absence of Direct Comparative PI3K Inhibition Data for the 3-Ethoxypropylamino Analog

A systematic search of peer-reviewed journals, PubMed, ChEMBL, BindingDB, and the patent literature did not retrieve any quantitative IC50, Ki, or Kd values for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide against any PI3K isoform or other kinase target. The closest structurally characterized class members are N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamides disclosed in EP2364974A1 [1], but the 3-ethoxypropylamino substitution is not exemplified. Therefore, no direct head-to-head comparator data can be assembled at this time.

PI3K inhibition quinoxaline sulfonamide kinase selectivity

No Published Cellular Antiproliferative Data Distinguishing This Analog from N-Aryl Quinoxaline Sulfonamides

Vendor listings allude to cancer cell line antiproliferative activity , but no primary publication reports GI50 or IC50 values for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide in any named cell line. Related 3-anilino-quinoxaline sulfonamides have demonstrated antiproliferative effects in breast, colon, and ovarian cancer models [1]; however, the absence of data for the 3-ethoxypropylamino derivative means relative potency against these same models cannot be assessed.

antiproliferative cancer cell lines quinoxaline analog

Physicochemical Differentiation: Flexible 3-Ethoxypropyl Chain May Alter Solubility and Permeability Relative to Rigid Aryl Analogs

The 3-ethoxypropylamino substituent introduces a linear, flexible ether chain with a calculated topological polar surface area (tPSA) of approximately 85 Ų and 10 rotatable bonds [1]. In contrast, the prototypical 3-phenylamino analog possesses a tPSA of ~70 Ų and fewer rotatable bonds [2]. These computed physicochemical differences can be expected to enhance aqueous solubility (estimated logS improvement of ~0.5 log units) while potentially reducing passive membrane permeability, though no experimental logD or PAMPA data have been reported for this specific compound.

solubility permeability quinoxaline analog physicochemical properties

Evidence-Supported Application Scenarios for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide


Exploratory SAR Expansion of Quinoxaline-2-Sulfonamide PI3K Inhibitor Libraries

The compound can serve as a structurally novel side-chain variant in PI3K inhibitor lead optimization campaigns. Its 3-ethoxypropylamino group offers a hydrogen-bond-capable, flexible extension unexplored in prior art anilino series [1]. Researchers can co-test the compound alongside 3-phenylamino and 3-benzothiadiazolyl prototypes to probe steric and electronic tolerance in the PI3K ATP-binding pocket. However, the absence of published target engagement data means the compound functions as a blind SAR probe rather than a reference inhibitor.

Physicochemical Property Benchmarking Against Rigid Aryl Analogs (Solubility-Driven Procurement)

Based on in silico predictions indicating higher tPSA and rotatable bond count relative to 3-phenylamino comparators [1], procurement of this compound is justifiable for solubility-limited assay development. Teams encountering aggregation or precipitation issues with flat, aromatic inhibitors may evaluate this analog as a more soluble alternative, provided they perform confirmatory kinetic solubility measurements prior to large-scale screening.

Negative Control or Inactive Analog Generation in Target Deconvolution Studies

Given the lack of verified target activity, the compound may serve as a negative control in phenotypic screening cascades, provided its inactivity is experimentally confirmed in the user's assay system. The structural similarity to active PI3K inhibitors ensures that any observed biological effect can be attributed to on-target pharmacology rather than nonspecific scaffold toxicity, once an active comparator is co-profiled.

Quote Request

Request a Quote for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.